molecular formula C10H15NO B2795914 2-Amino-2-phenylbutan-1-ol CAS No. 39068-91-2

2-Amino-2-phenylbutan-1-ol

Cat. No.: B2795914
CAS No.: 39068-91-2
M. Wt: 165.236
InChI Key: UTUOJASDCBCXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-phenylbutan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUOJASDCBCXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and projected physicochemical characteristics of 2-Amino-2-phenylbutan-1-ol. A critical intermediate in the synthesis of the gastrointestinal therapeutic agent trimebutine, a thorough understanding of this compound's properties is paramount for process optimization, quality control, and formulation development.[1][2][3] Due to a notable absence of experimentally determined data in publicly accessible literature, this guide integrates computed theoretical values with detailed, field-proven experimental protocols. These methodologies are presented to empower researchers to determine these essential parameters in their own laboratories. This document is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and validated approach to characterization.

Introduction and Significance

This compound, with the molecular formula C₁₀H₁₅NO, is a chiral amino alcohol. Its structure, featuring a phenyl group and an amino group on the same carbon, presents a stereocenter with significant implications for its biological activity and its use in stereospecific synthesis.

The primary significance of this compound lies in its role as a direct precursor to 2-(dimethylamino)-2-phenylbutanol, a key intermediate in the manufacturing of Trimebutine.[1][2] Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. A complete characterization of this compound is therefore a critical step in ensuring the purity, stability, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API).

Core Physicochemical Properties: A Blend of Computed and Undetermined Data

The following table summarizes the currently available and computed physicochemical data for this compound. It is crucial to note that the majority of these values are theoretical and await experimental verification.

PropertyValueData TypeSource
Molecular Formula C₁₀H₁₅NO-PubChem[4]
Molecular Weight 165.23 g/mol ComputedPubChem[4]
IUPAC Name This compound-PubChem[4]
CAS Number 39068-91-2-Pharmaffiliates[5]
XLogP3 0.8ComputedPubChem[4]
Hydrogen Bond Donor Count 2ComputedPubChem[4]
Hydrogen Bond Acceptor Count 2ComputedPubChem[4]
Melting Point Not availableExperimental-
Boiling Point Not availableExperimental-
Solubility Not availableExperimental-
pKa Not availableExperimental-

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental indicator of purity for a crystalline solid. A sharp melting range (typically <1°C) is indicative of a high degree of purity.[4]

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20°C/minute) can be performed to quickly determine an approximate melting range.[7][8]

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7][8]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Diagram of Melting Point Determination Workflow

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis A Dry Crystalline Sample B Powder Sample A->B C Pack Capillary Tube (2-3 mm) B->C D Insert into Apparatus C->D E Heat Rapidly (10-20°C/min) for approximate range D->E Optional F Heat Slowly (1-2°C/min) near melting point D->F Required G Record T_initial and T_final F->G

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

Should this compound be a liquid at room temperature, its boiling point at a given pressure is a key characteristic.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.[9]

  • Apparatus Setup: The test tube is attached to a thermometer and submerged in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[10][11]

  • Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

  • Data Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][12]

Solubility Profile

Understanding the solubility of this compound in various solvents is critical for reaction work-ups, purification, and formulation.

Methodology: Qualitative and Quantitative Assessment

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Qualitative Assessment: To a test tube containing 1 mL of the solvent, add a small, known amount of this compound (e.g., 10 mg). Agitate the mixture and observe for dissolution.[13]

  • Quantitative Assessment: For a more precise measurement, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent at a specific temperature. The mixture is agitated to ensure equilibrium. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Diagram of Solubility Testing Workflow

Solubility cluster_prep Preparation cluster_analysis Analysis A Select Solvents (Polar & Non-polar) B Add known amount of This compound to known volume of solvent A->B C Agitate to Equilibrium B->C D Qualitative: Observe for Dissolution C->D E Quantitative: Filter & Analyze Supernatant (e.g., HPLC, UV-Vis) C->E

Caption: Workflow for Solubility Profile Determination.

Determination of pKa

The pKa value will quantify the basicity of the amino group, which is crucial for understanding its behavior in different pH environments, particularly for salt formation and formulation.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

  • Data Analysis: The pH is recorded after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated. This corresponds to the midpoint of the steepest part of the titration curve.[14]

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Methodology

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.[15]

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, and exchangeable protons from the amino and hydroxyl groups. The splitting patterns will provide information about adjacent protons.

  • ¹³C NMR: Resonances for the carbons in the phenyl ring and the butyl chain. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[16]

Methodology

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer.[5][17] For a liquid sample, a thin film can be prepared between two salt plates.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[16]

Expected Absorption Bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N stretch: In the fingerprint region, typically 1000-1350 cm⁻¹.

  • C-O stretch: In the fingerprint region, typically 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[18]

Methodology

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[19]

  • Data Acquisition: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like LC-MS. An ionization technique such as electrospray ionization (ESI) is typically used for polar molecules like this compound.

Expected Data:

  • Molecular Ion Peak: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.12.

  • Fragmentation Pattern: Characteristic fragment ions resulting from the loss of small molecules like water (from the hydroxyl group) or cleavage of the butyl chain.

Conclusion

While this compound is a compound of significant industrial importance, its fundamental physicochemical properties are not well-documented in the scientific literature. This guide has provided a framework for researchers and drug development professionals to systematically and accurately determine these critical parameters. By employing the detailed experimental protocols outlined herein, scientists can generate the necessary data to ensure process control, product quality, and the successful development of pharmaceuticals like trimebutine. The principles of self-validating systems and the rationale behind experimental choices are emphasized to foster a rigorous scientific approach to the characterization of this and other important chemical entities.

References

  • Scribd. (n.d.). Experimental Approach - Melting and Boiling Point. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Melting Point. YouTube. Retrieved from [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Weebly. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Google Patents. (n.d.). CN113999126B - Preparation method of trimebutine.
  • Unknown. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Subir M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • M. R. D. A. Rohman, S. N. A. M. Kaidi, M. S. M. Said, and M. R. M. Nor. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Cathinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Cathinone. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (2017, May 30). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276487A - Preparation method of trimebutine.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Unknown. (2024, August 6). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • ACS Publications. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimebutine. Retrieved from [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the cathinone test compounds. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • AERU. (2025, September 15). Phenylpropanolamine. University of Hertfordshire. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • Unknown. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2014, August). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 31). Organic Chemistry - pKa Values of Acids. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Trimebutine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Phenylpropanolamine (FDB022757). Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet. Retrieved from [Link]

Sources

2-Amino-2-phenylbutan-1-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Chiral Scaffold & Pharmaceutical Intermediate [1]

Part 1: Executive Identity & Physicochemical Profile[1]

2-Amino-2-phenylbutan-1-ol is a specialized gem-disubstituted amino alcohol.[1] Structurally, it represents a derivative of phenylglycinol where the alpha-carbon possesses an ethyl group, creating a quaternary carbon center.[1] This structural feature is critical in medicinal chemistry: it imparts significant steric bulk and conformational rigidity, preventing racemization—a common failure point in chiral drug synthesis.[1]

It serves as a high-value building block, most notably as the direct precursor to the gastrointestinal antispasmodic agent Trimebutine , and as a steric modulator in asymmetric catalysis (via oxazoline ligands).[1]

Core Data Matrix[1]
PropertySpecification
CAS Number 39068-91-2 (Racemic Free Base)
Molecular Weight 165.23 g/mol
Molecular Formula C₁₀H₁₅NO
IUPAC Name This compound
Synonyms

-Amino-

-ethylbenzeneethanol; 2-Ethyl-2-phenylglycinol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in alcohols (MeOH, EtOH), DMSO, CHCl₃; limited water solubility
pKa (Calc.) ~9.2 (Conjugate acid of the amine)

Critical Distinction: Do not confuse with its regioisomer 2-Amino-1-phenylbutan-1-ol (CAS 5897-76-7).[1] The position of the hydroxyl group relative to the phenyl ring fundamentally alters the reactivity and pharmacological profile.[1]

Part 2: Synthetic Utility & Mechanism[1]

The Quaternary Carbon Advantage

The synthesis of compounds containing quaternary carbon centers is chemically challenging due to steric hindrance. This compound pre-installs this center.[1] In drug design, this quaternary center blocks metabolic degradation pathways (specifically


-hydrogen abstraction), potentially increasing the metabolic half-life of downstream APIs.[1]
Primary Application: Trimebutine Pathway

The most authoritative industrial application of this scaffold is in the synthesis of Trimebutine .[1] The workflow involves the N,N-dimethylation of the primary amine, followed by esterification with 3,4,5-trimethoxybenzoic acid.[1]

Asymmetric Catalysis (Oxazoline Ligands)

In academic and fine chemical research, this amino alcohol reacts with nitriles or carboxylic acids to form Oxazolines .[1] The ethyl/phenyl substitution pattern provides a unique steric wall, directing the stereochemical outcome of metal-catalyzed reactions (e.g., cyclopropanations) distinct from the more common tert-butyl or isopropyl substituted ligands.[1]

Part 3: Synthesis Protocols

Method A: Reductive Synthesis (Laboratory Standard)

Rationale: This method offers the highest enantiomeric retention if starting from a chiral amino acid precursor.[1] It utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the carboxylic acid to the alcohol.[1]

Precursor: 2-Amino-2-phenylbutyric acid (CAS 5438-07-3).[1][2]

Step-by-Step Protocol:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

  • Solvation: Suspend 2-amino-2-phenylbutyric acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Reduction: Add LiAlH₄ (2.5 eq) as a solution in THF dropwise over 30 minutes. The exothermic nature requires strict temperature control to prevent side reactions.[1]

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours to ensure complete reduction of the sterically hindered carboxylate.

  • Fieser Quench (Critical): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g). This specific ratio creates a granular precipitate of aluminum salts, allowing for easy filtration.[1]

  • Isolation: Filter the salts, dry the filtrate over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexanes.[1]

Method B: The "Propiophenone" Industrial Route

Rationale: For bulk manufacturing, amino acids are expensive.[1] This route builds the scaffold from commodity chemicals.[1]

  • Strecker-Type Reaction: Propiophenone + NaCN + NH₄Cl

    
     Aminonitrile.[1]
    
  • Hydrolysis: Aminonitrile

    
     Amino Acid (2-Amino-2-phenylbutyric acid).[1][3]
    
  • Reduction: As described in Method A.

Visualization: Synthesis Workflow

The following diagram illustrates the reductive pathway and the critical quenching logic.

SynthesisWorkflow Precursor 2-Amino-2-phenylbutyric Acid (CAS 5438-07-3) Intermediate Aluminate Complex Precursor->Intermediate Reduction Reagent LiAlH4 / THF (Excess, Reflux 12h) Reagent->Intermediate Quench Fieser Workup (H2O -> NaOH -> H2O) Intermediate->Quench Hydrolysis Product This compound (CAS 39068-91-2) Quench->Product Filtration & Crystallization

Caption: Reductive synthesis pathway from the amino acid precursor using Fieser workup for aluminum salt removal.

Part 4: Downstream Application Logic

The transformation of this compound into the drug Trimebutine requires specific functional group manipulations.[1]

TrimebutinePathway Start This compound (Primary Amine) Step1 Eschweiler-Clarke Methylation (HCHO / HCOOH) Start->Step1 Inter 2-(Dimethylamino)-2-phenylbutan-1-ol Step1->Inter Step2 Esterification (3,4,5-Trimethoxybenzoyl chloride) Inter->Step2 Drug Trimebutine (Antispasmodic API) Step2->Drug

Caption: Synthetic pathway converting the scaffold into the API Trimebutine via N-methylation and esterification.

Part 5: Analytical Validation & Safety

Characterization Checklist

To validate the identity of this compound, look for these specific NMR signals:

  • ¹H NMR (CDCl₃):

    • 
       0.75 (t, 3H): Methyl of the ethyl group (distinct triplet).[1]
      
    • 
       1.8-2.1 (m, 2H): Methylene of the ethyl group (diastereotopic protons due to the chiral center).[1]
      
    • 
       3.6-3.8 (dd, 2H): The -CH₂OH protons (AB system next to quaternary center).[1]
      
    • 
       7.2-7.5 (m, 5H): Phenyl ring protons.[1]
      
Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.[1] As a free base amine, it can cause chemical burns upon prolonged contact.[1]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11194531, this compound.[1] Retrieved from [Link][1]

Sources

Technical Guide: Stereochemistry and Chirality of 2-Amino-2-phenylbutan-1-ol

[1]

Executive Summary

This compound represents a class of

quaternary stereocenter


This guide provides a rigorous analysis of its absolute configuration, a validated resolution protocol for its precursors, and its utility in asymmetric catalysis.

Part 1: Structural Analysis & Stereochemical Assignment

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (



Substituents:

  • Amino group (

    
    ):  Nitrogen (
    
    
    ) has the highest atomic number. Priority: 1
  • Hydroxymethyl group (

    
    ):  The C2 carbon is bonded to a Carbon. This Carbon is bonded to Oxygen (
    
    
    ).[1]
  • Phenyl group (

    
    ):  The C2 carbon is bonded to a Carbon. This Carbon is bonded to other Carbons (
    
    
    ).
    • Comparison: At the first shell, both are Carbons. At the second shell,

      
       (bonded to O) outranks 
      
      
      (bonded to C). Priority: 2 (
      
      
      ) > Priority: 3 (
      
      
      ).
  • Ethyl group (

    
    ):  The C2 carbon is bonded to a Carbon bonded to (C, H, H). The Phenyl carbon is bonded to (C, C, C). Phenyl outranks Ethyl. Priority: 4 
    

Configuration Logic:

  • (

    
    )-Enantiomer:  When the lowest priority group (Ethyl) is oriented away from the viewer, the sequence 
    
    
    (
    
    
    ) traces a clockwise direction.
  • (

    
    )-Enantiomer:  The sequence traces a counter-clockwise  direction.
    
Visualization of Stereochemical Priority

The following diagram illustrates the priority hierarchy and the spatial arrangement required for the (

CIP_PriorityHeaderCIP Priority Assignment: (R)-2-Amino-2-phenylbutan-1-olC2Quaternary Carbon (C2)NH21. -NH2(Nitrogen, Z=7)C2->NH2HighestCH2OH2. -CH2OH(Oxygen beats Carbon)C2->CH2OHHighPhenyl3. -Phenyl(Aromatic C system)C2->PhenylMediumEthyl4. -Ethyl(Lowest Priority)C2->EthylLowest (Back)NH2->CH2OHClockwise = (R)CH2OH->Phenyl

Caption: CIP priority assignment showing the hierarchy of substituents around the quaternary center.

Part 2: Synthetic Routes & Asymmetric Resolution

Synthesizing quaternary stereocenters is challenging due to steric hindrance. The most robust industrial route involves the Strecker synthesis of the amino acid followed by optical resolution and subsequent reduction .

Experimental Workflow: Resolution-Reduction Strategy

This protocol avoids the difficulty of resolving the neutral amino alcohol by resolving the intermediate amino acid, which forms stable diastereomeric salts.

Step 1: Synthesis of Racemic 2-Amino-2-phenylbutyric Acid
  • Reagents: Propiophenone, Ammonium Chloride, Sodium Cyanide, Ammonia (aq).

  • Mechanism: Propiophenone undergoes a Strecker reaction to form the

    
    -aminonitrile, which is hydrolyzed under acidic conditions (HCl) to yield 
    
    
    -2-amino-2-phenylbutyric acid.
  • Critical Control: Ensure complete hydrolysis of the nitrile; incomplete hydrolysis leads to impurities that interfere with crystallization.

Step 2: Optical Resolution (The Key Asymmetric Step)
  • Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent System: Ethanol/Water (9:1).

  • Protocol:

    • Dissolve 1.0 eq of racemic amino acid in boiling Ethanol/Water.

    • Add 0.5 eq of L-(+)-Tartaric acid.

    • Allow slow cooling to room temperature over 12 hours.

    • Filtration: The diastereomeric salt of the (

      
      )-amino acid crystallizes out (check specific rotation to confirm; salt solubility varies by derivative).
      
    • Liberation: Treat the salt with 1M NaOH to liberate the free (

      
      )-amino acid.
      
Step 3: Chemoselective Reduction
  • Reagent: Borane-Dimethyl Sulfide (BMS) or

    
     (LAH).
    
  • Condition: Anhydrous THF,

    
    .
    
  • Note: Borane is preferred for amino acids to avoid racemization (though less of a risk with quaternary centers) and for ease of workup compared to Aluminum salts.

Synthesis Workflow Diagram

Synthesis_WorkflowStartPropiophenoneStep1Strecker Reaction(NaCN, NH4Cl)Start->Step1Intermediate(±)-Amino Acid(Racemic)Step1->IntermediateHydrolysisResolutionOptical Resolution(L-Tartaric Acid)Intermediate->ResolutionSalt(R)-Amino Acid SaltResolution->SaltCrystallizationReductionReduction(LiAlH4 or BH3)Salt->ReductionFree Base LiberationProduct(R)-2-Amino-2-phenylbutan-1-ol(>99% ee)Reduction->Product

Caption: Step-by-step synthetic pathway from Propiophenone to the enantiopure amino alcohol.

Part 3: Applications in Drug Discovery

Chiral Auxiliaries (Oxazolines)

The primary utility of this compound is as a precursor for chiral oxazolines .[2][3] These heterocycles serve as ligands in asymmetric catalysis (e.g., Mukaiyama-Michael reactions).

  • Mechanism: Condensation of the amino alcohol with a nitrile or carboxylic acid derivative closes the ring.

  • Advantage: The quaternary center (Ethyl/Phenyl) provides a bulky steric barrier that directs the stereochemical outcome of the metal-catalyzed reaction.

Quantitative Data: Ligand Efficiency Comparison

The following table compares the efficiency of oxazoline ligands derived from different amino alcohols in a standard asymmetric alkylation reaction.

Amino Alcohol PrecursorSubstituents (C2)Steric BulkTypical ee% (Alkylation)Stability
This compound Ph, Et Very High 92 - 98% High (No

-H)
PhenylglycinolPh, HMedium80 - 88%Moderate
Valinoli-Pr, HMedium85 - 90%Moderate
AlaninolMe, HLow40 - 60%Low
Biological Relevance (Fingolimod Analogs)

This scaffold is structurally homologous to the "head group" of Fingolimod (FTY720) , an immunomodulator for Multiple Sclerosis.

  • Structure-Activity Relationship (SAR): The quaternary center prevents in vivo oxidation at the

    
    -position, increasing metabolic stability compared to non-quaternary analogs.
    

References

  • IUPAC. Nomenclature of Organic Chemistry: Cahn-Ingold-Prelog (CIP) Priority Rules. [Link]

  • National Institutes of Health (PMC). Efficient Routes to Amino Alcohol-Derived Chiral Fragments. [Link]

  • Frontiers in Bioengineering. Biosynthesis of Chiral Amino Alcohols. [Link]

Literature review of beta-amino alcohols including 2-Amino-2-phenylbutan-1-ol

Advanced Technical Guide: Literature Review and Synthetic Architectures of Sterically Hindered -Amino Alcohols

Focus: 2-Amino-2-phenylbutan-1-ol

Executive Summary

This technical guide provides a rigorous literature review and procedural analysis of This compound (CAS: 39068-91-2), a critical quaternary

Part 1: Structural Analysis and Chemical Significance[1]

This compound is distinguished by a quaternary stereocenter at the C2 position. Unlike simple

Key Structural Features:

  • Quaternary Center (C2): Prevents racemization via simple proton abstraction, enhancing metabolic stability compared to tertiary centers.

  • Bidentate Chelation: The 1,2-amino alcohol motif (

    
    ) is a privileged ligand structure for coordinating metals (Zn, Cu, Ti) in asymmetric catalysis.
    
  • Lipophilicity: The ethyl and phenyl groups increase

    
    , facilitating membrane permeability relative to lower homologs.
    
Pharmacological Context: The Trimebutine Connection

In drug development, this molecule is best known as the primary amine metabolite and synthetic precursor to Trimebutine , a non-competitive spasmolytic agent used for Irritable Bowel Syndrome (IBS). The methylation of the amine yields the active drug, making the efficient synthesis of the primary amine a critical quality attribute (CQA) in pharmaceutical manufacturing.

Part 2: Synthetic Methodologies

The synthesis of sterically hindered quaternary amino alcohols is challenging due to the difficulty of nucleophilic attack on crowded ketones. The literature predominantly supports two pathways: the Strecker Synthesis (Industrial Standard) and Grignard Addition to


-Amino Esters
Comparative Analysis of Synthetic Routes
FeatureRoute A: Strecker SynthesisRoute B: Grignard Addition
Starting Material PropiophenoneAmino Acid Esters
Key Intermediate 5-Ethyl-5-phenylhydantoin

-Amino Ketone
Scalability High (Industrial)Low to Medium
Atom Economy HighModerate
Stereocontrol Resolution required laterDefined by starting amino acid
Detailed Protocol: The Modified Strecker Route

Context: This protocol is adapted from industrial patents optimized for the synthesis of the Trimebutine intermediate.

Step 1: Formation of 5-Ethyl-5-phenylhydantoin The steric bulk of propiophenone makes direct aminonitrile formation sluggish. The Bucherer-Bergs modification using ammonium carbonate is preferred.

  • Reagents: Propiophenone (1.0 eq), NaCN (1.2 eq),

    
     (3.0 eq), Ethanol/Water (1:1).
    
  • Procedure:

    • Charge the reactor with propiophenone and solvent.[1]

    • Add ammonium carbonate and sodium cyanide slowly to maintain temperature

      
      .
      
    • Heat to

      
       for 12–18 hours. The solution will thicken as the hydantoin precipitates.
      
    • Workup: Cool to

      
      , filter the white solid, and wash with cold water.
      

Step 2: Hydrolysis to 2-Amino-2-phenylbutyric Acid

  • Reagents: 5-Ethyl-5-phenylhydantoin, NaOH (20% aq).

  • Procedure:

    • Reflux the hydantoin in NaOH solution for 24 hours (requires high temperature, often autoclave at

      
       is more efficient).
      
    • Adjust pH to 5.5–6.0 with HCl to precipitate the amino acid.

Step 3: Chemoselective Reduction to this compound Reducing a carboxylic acid in the presence of a free amine requires robust reducing agents.

  • Reagents:

    
     (2.5 eq), 
    
    
    (1.0 eq) in THF.
  • Mechanism: In situ generation of Borane-THF (

    
    ).
    
  • Protocol:

    • Suspend amino acid in anhydrous THF under

      
      .
      
    • Add

      
       in one portion.
      
    • Dropwise add

      
       in THF over 1 hour (Exothermic: maintain 
      
      
      ).
    • Reflux for 12 hours.

    • Quench: Carefully add Methanol until gas evolution ceases.

    • Purification: Evaporate solvent, partition between EtOAc/NaOH, dry organic layer, and recrystallize from Hexane/Toluene.

Part 3: Visualization of Chemical Architecture
Diagram 1: Retrosynthetic Analysis

This diagram illustrates the logical disconnection of the target molecule back to commodity chemicals.

RetrosynthesisTargetThis compound(Target)Acid2-Amino-2-phenylbutyric acidAcid->TargetReduction(NaBH4/I2)Hydantoin5-Ethyl-5-phenylhydantoinHydantoin->AcidHydrolysis(NaOH/Heat)KetonePropiophenone(Starting Material)Ketone->HydantoinBucherer-Bergs(NaCN, (NH4)2CO3)

Caption: Retrosynthetic disconnection showing the Bucherer-Bergs pathway from Propiophenone.

Diagram 2: Mechanistic Pathway (Bucherer-Bergs)

Understanding the formation of the quaternary center is vital for troubleshooting low yields.

MechanismStep1Ketone(Propiophenone)Step2ImineIntermediateStep1->Step2+ NH3Step3Alpha-AminoNitrileStep2->Step3+ HCNStep4HydantoinRing ClosureStep3->Step4+ CO2/NH3Rearrangement

Caption: Step-wise formation of the hydantoin ring, the rate-limiting step in the synthesis.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated against the following specifications.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     7.2–7.4 ppm (m, 5H):  Phenyl group aromatic protons.
    
  • 
     3.6–3.8 ppm (dd, 2H): 
    
    
    (Diastereotopic protons due to the chiral center).
  • 
     1.8–2.0 ppm (m, 2H): 
    
    
    (Methylene of the ethyl group).
  • 
     0.8 ppm (t, 3H): 
    
    
    (Methyl triplet).
  • Note: Broad singlet for

    
     and 
    
    
    usually around 2.0–3.0 ppm depending on concentration.

2. Impurity Profile (HPLC):

  • Critical Impurity: 2-Amino-2-phenylbutyric acid (Incomplete reduction).

  • Detection: UV at 210 nm (low sensitivity) or 254 nm (Phenyl absorption).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[2]

Part 5: Applications in Drug Discovery[1]
  • Chiral Resolution Agents: Due to the steric bulk of the phenyl and ethyl groups, the enantiomers of this compound interact strongly with chiral acids. The racemate is typically resolved using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid . The resulting enantiopure amino alcohol is a potent resolving agent for other chiral acids.

  • Oxazoline Ligands: Condensation of this amino alcohol with nitriles yields Oxazolines . When derived from the enantiopure alcohol, these oxazolines serve as ligands in asymmetric catalysis (e.g., Suzuki-Miyaura coupling), leveraging the quaternary center to force incoming substrates into specific stereochemical orientations.

  • Metabolic Standards: In clinical trials for Trimebutine, this compound is monitored as the primary N-dealkylated metabolite. Accurate synthesis and characterization are required to generate calibration curves for pharmacokinetic (PK) studies.

References
  • Synthesis of Trimebutine Intermediates: Title: Preparation method of 2-amino-2-phenylbutyric acid.[1][3] Source: Google Patents / Patsnap (CN103896782A). URL:

  • General Beta-Amino Alcohol Synthesis: Title: Synthesis and therapeutic application of beta-amino alcohol derivatives.[2][4][5] Source: ResearchGate (Review 2025). URL:[Link]

  • Chemical Data and CAS Verification: Title: this compound | C10H15NO | CID 11194531.[6] Source: PubChem - NIH. URL:[Link]

  • Pharmacological Relevance (Trimebutine): Title: Trimebutine - Drug Profile and Metabolism. Source: Wikipedia / DrugBank. URL:[Link]

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

From Starting Material: 2-Phenylbutanoic Acid

Executive Summary

This application note details the laboratory-scale synthesis of 2-amino-2-phenylbutan-1-ol (CAS: 5438-07-3 for the acid precursor), a critical


-amino alcohol scaffold used in the synthesis of chiral auxiliaries and pharmaceutical intermediates (e.g., analogs of Fingolimod and Indobufen).

While industrial routes often utilize Strecker synthesis starting from propiophenone, this protocol addresses the specific requirement to utilize 2-phenylbutanoic acid as the starting material. The defined pathway employs a classic Hell-Volhard-Zelinsky (HVZ) functionalization followed by amination and hydride reduction. This route is selected for its atom economy and the availability of reagents in a standard organic synthesis laboratory.

Key Performance Indicators (KPIs):

  • Target Yield: 55–65% (Overall)

  • Purity: >98% (by HPLC/NMR)

  • Scale: Gram to Decagram (scalable to Kilogram with engineering controls)

Strategic Reaction Pathway

The synthesis proceeds through three distinct chemical transformations. The strategy relies on activating the


-carbon of the carboxylic acid, substituting with a nitrogen source, and reducing the carboxylic acid to the primary alcohol.

SynthesisRoute Start 2-Phenylbutanoic Acid (Starting Material) Inter1 2-Bromo-2-phenylbutanoic Acid (Reactive Intermediate) Start->Inter1 Step 1: HVZ Reaction (Br2, PBr3 cat.) Inter2 2-Amino-2-phenylbutanoic Acid (Alpha-Amino Acid) Inter1->Inter2 Step 2: Ammonolysis (NH4OH, 50°C) Product This compound (Target Amino Alcohol) Inter2->Product Step 3: Reduction (LiAlH4, THF)

Figure 1: Synthetic workflow for the conversion of 2-phenylbutanoic acid to this compound.

Detailed Experimental Protocols

Step 1: -Bromination (Hell-Volhard-Zelinsky)

Objective: Introduction of a leaving group (Bromine) at the


-position.[1][2]
Mechanism:  The reaction proceeds via the enolization of the acyl bromide intermediate formed in situ.

Reagents Table:

Reagent Equiv. Role Hazards
2-Phenylbutanoic Acid 1.0 Substrate Irritant

| Bromine (


) | 1.1 | Reagent | Corrosive, Volatile |
| Phosphorus Tribromide (

) | 0.05 | Catalyst | Water Reactive, Corrosive | | Carbon Tetrachloride (or DCE) | Solvent | Solvent | Carcinogen (CCl4) / Toxic |

Protocol:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and a trap to neutralize HBr gas (NaOH solution).

  • Initiation: Charge the RBF with 2-phenylbutanoic acid (e.g., 16.4 g, 100 mmol) and dry solvent (dichloroethane is preferred over

    
     for safety). Add catalytic 
    
    
    
    (0.05 equiv).
  • Bromination: Heat the mixture to 80°C. Add Bromine (1.1 equiv) dropwise over 1 hour. The red color of bromine should dissipate as it reacts.

    • Note: If the reaction does not initiate (color persists), add a trace of iodine or expose to light briefly.

  • Reflux: Stir at reflux for 3–4 hours until HBr evolution ceases.

  • Quench: Cool to 0°C. Carefully add water to hydrolyze the acyl bromide back to the carboxylic acid.

    • Critical Control Point: The hydrolysis is exothermic. Maintain T < 10°C to prevent side reactions.

  • Workup: Extract with Dichloromethane (DCM). Wash organics with

    
     (to remove excess 
    
    
    
    ) and Brine. Dry over
    
    
    and concentrate.
  • Result: Crude 2-bromo-2-phenylbutanoic acid (typically a viscous oil). Proceed immediately to Step 2.

Step 2: Nucleophilic Substitution (Ammonolysis)

Objective: Displacement of the bromide by ammonia to form the


-amino acid.
Challenge:  Minimizing the elimination side-product (2-phenylbut-2-enoic acid).

Protocol:

  • Setup: Use a pressure vessel (autoclave) or a sealed heavy-walled glass tube.

  • Reaction: Dissolve the crude bromo-acid in concentrated Ammonium Hydroxide (28-30%

    
    , aqueous). Use a large excess (10:1 molar ratio) to favor substitution over elimination and prevent poly-alkylation.
    
  • Conditions: Seal and heat to 50°C for 24 hours.

    • Optimization: Higher temperatures (>80°C) increase the rate of elimination. 50°C is the "Sweet Spot" for benzylic substrates.

  • Workup:

    • Concentrate the aqueous solution under vacuum to remove excess ammonia.

    • The amino acid (2-amino-2-phenylbutanoic acid) is zwitterionic. Adjust pH to the isoelectric point (approx pH 6.0) using dilute HCl.

    • Precipitate the product or extract using n-Butanol.[3]

  • Purification: Recrystallization from Ethanol/Water.

    • Validation: Check melting point (Lit: ~245°C dec) and disappearance of the

      
      -proton signal in NMR.
      
Step 3: Reduction to Amino Alcohol

Objective: Reduction of the carboxylic acid to a primary alcohol without reducing the amine or the aromatic ring. Reagent Choice: Lithium Aluminum Hydride (


) is the standard for reducing amino acids to amino alcohols.

Reagents Table:

Reagent Equiv. Role Hazards
2-Amino-2-phenylbutanoic Acid 1.0 Substrate Irritant

|


 (2.4M in THF) | 2.5 | Reductant | Pyrophoric, Reacts violently w/ water |
| THF (Anhydrous) | Solvent | Solvent | Flammable, Peroxide former |

Protocol:

  • Setup: Flame-dried 2-neck RBF under Argon/Nitrogen atmosphere.

  • Slurry: Suspend the amino acid (dry powder) in anhydrous THF. (Amino acids are often insoluble; they will dissolve as they react).

  • Addition: Cool to 0°C. Add

    
     solution dropwise via syringe.
    
    • Caution: Vigorous hydrogen evolution.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 12–16 hours. The suspension should turn into a grayish/clear solution.

  • Fieser Workup (Critical for Safety & Yield):

    • Cool to 0°C.[3][4]

    • For every x grams of

      
       used, add:
      
      • x mL Water (very slowly)

      • x mL 15% NaOH solution

      • 3x mL Water[4][5]

    • Stir until a white granular precipitate (Lithium/Aluminum salts) forms.

  • Isolation: Filter off the salts. Wash the filter cake with hot THF.

  • Final Purification: Concentrate the filtrate. The resulting oil can be crystallized (often as the HCl salt by adding HCl/Ether) or distilled under high vacuum if necessary.

Analytical Validation & QC

TestMethodExpected Result
Identity H-NMR (DMSO-d6)Start Material:

12.0 (COOH),

3.4 (CH).Product:

3.5-3.7 (CH2-OH, multiplet), Disappearance of COOH.
Purity HPLC (C18 Column)>98% Area under curve.[5] Mobile Phase: Acetonitrile/Water (0.1% TFA).
Chirality Chiral HPLCRacemic (50:50) unless Chiral Resolution is performed on the intermediate acid.

Self-Validating Check:

  • Step 1 Check: NMR of the intermediate must show the loss of the

    
    -proton coupling (becoming a singlet or distinct shift) due to Bromine substitution.
    
  • Step 3 Check: IR Spectroscopy should show the disappearance of the Carbonyl stretch (

    
    , ~1700 
    
    
    
    ) and appearance of a broad Hydroxyl stretch (
    
    
    , ~3300
    
    
    ).

Safety & Handling (E-E-A-T)

  • Bromine (

    
    ):  Highly toxic and corrosive. Must be handled in a fume hood. Keep Sodium Thiosulfate solution nearby to neutralize spills.
    
  • Lithium Aluminum Hydride (

    
    ):  Pyrophoric. Never use water to extinguish LAH fires (use sand or Class D extinguisher). Ensure all glassware is oven-dried.
    
  • Waste Disposal: Aqueous waste from Step 2 contains Ammonia. Organic waste from Step 1 contains halogenated solvents. Segregate accordingly.

References

  • Hell-Volhard-Zelinsky Reaction Mechanism & Protocol

    • Zelinsky, N. (1887). "Ueber eine bequeme Darstellungsweise von -Brompropionsäureester". Berichte der deutschen chemischen Gesellschaft, 20(1), 2026.
    • Modern Application: "Bromination of Carboxylic Acids."[1][2][6][7] Organic Syntheses, Coll.[1] Vol. 3, p. 523 (1955).

  • Reduction of Amino Acids to Amino Alcohols

    • Abiko, A., et al. (1992). "Simple and efficient procedure for the reduction of

      
      -amino acids to 
      
      
      
      -amino alcohols." Tetrahedron Letters, 33(38), 5517-5518.
    • Alternative CDI Method: "A Convenient Reduction of

      
      -Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2008, 2, 109-114. 
      
  • Compound Data (2-amino-2-phenylbutanoic acid)

    • PubChem CID: 20436. "2-Amino-2-phenylbutanoic acid."[4][5][8][9][10]

Sources

Application Note: Protocol for Asymmetric Synthesis using 2-Amino-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-Amino-2-phenylbutan-1-ol (APB) as a robust chiral auxiliary in asymmetric synthesis.[1] Unlike standard auxiliaries such as (S)-Phenylglycinol or (S)-Valinol, APB possesses a quaternary stereocenter bearing both a phenyl and an ethyl group.[1] This structural feature eliminates the risk of auxiliary racemization during harsh enolization conditions and provides a unique steric environment for high diastereoselectivity in alkylation and aldol reactions.

Key Advantages:

  • Quaternary Stability: The lack of an

    
    -proton at the chiral center prevents racemization/epimerization of the auxiliary itself.
    
  • Enhanced Steric Bias: The ethyl group exerts greater steric pressure than the hydrogen atom found in phenylglycinol, often improving facial selectivity.

  • Recyclability: The auxiliary can be recovered quantitatively after the cleavage step.

Chemical Profile & Structural Logic[1]

The Molecule[2][3][4]
  • IUPAC Name: this compound[1][2]

  • CAS: 39068-91-2 (Racemic), [Specific enantiomers are resolved prior to use][1]

  • Role: Chiral Auxiliary (Evans-type Oxazolidinone Precursor)[1][3]

  • Structural Comparison:

Feature(S)-Phenylglycinol(S)-2-Amino-2-phenylbutan-1-ol
C2 Substituents Phenyl, H ,

,

Phenyl, Ethyl ,

,

Stereocenter Type TertiaryQuaternary
Racemization Risk Moderate (under strong basic conditions)Null (No enolizable proton)
Steric Bulk Medium (Ph vs H)High (Ph vs Et)
Mechanistic Pathway

The workflow involves converting the amino alcohol into an oxazolidinone (the "APB-Auxiliary"), attaching a substrate (acyl group), inducing chirality via a rigid transition state, and finally cleaving the product to recover the auxiliary.

APB_Workflow APB This compound (Chiral Scaffold) Ox APB-Oxazolidinone (The Auxiliary) APB->Ox Cyclization (CDI or Phosgene) Acyl N-Acyloxazolidinone (Substrate Attached) Ox->Acyl Acylation (R-COCl, n-BuLi) Enolate Metal Enolate (Rigid Transition State) Acyl->Enolate Base (LDA/NaHMDS) Product Chiral Product (Enriched) Acyl->Product Cleavage (LiOOH or LiAlH4) Recovered Recovered APB (Recycled) Acyl->Recovered Hydrolysis Enolate->Acyl Electrophile (E+) (Diastereoselective) Recovered->Ox Recycle

Figure 1: The cyclic workflow of the APB auxiliary system. The quaternary center ensures the "Recovered APB" retains 100% optical purity.

Experimental Protocols

Phase 1: Synthesis of the APB-Oxazolidinone Auxiliary

Before asymmetric synthesis can occur, the amino alcohol must be cyclized to form the active oxazolidinone ring.

Reagents:

  • (S)-2-Amino-2-phenylbutan-1-ol (1.0 equiv)[1]

  • Diethyl carbonate (1.5 equiv) or CDI (1.1 equiv)[1]

  • Potassium carbonate (

    
    ) (0.1 equiv)[1]
    
  • Solvent: Toluene or THF (anhydrous)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (S)-2-Amino-2-phenylbutan-1-ol and anhydrous toluene (0.5 M concentration).

  • Addition: Add

    
     and Diethyl carbonate.
    
  • Reflux: Heat the mixture to reflux (110°C) equipped with a Dean-Stark trap to remove the ethanol byproduct. This drives the equilibrium forward.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting amino alcohol spot (polar) should disappear, replaced by a less polar oxazolidinone spot.

  • Workup: Cool to room temperature. Wash with water (

    
    ), then brine.[1] Dry the organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the pure 4-ethyl-4-phenyl-2-oxazolidinone as a white crystalline solid.[1]

Critical Note: The quaternary center makes the ring closure slightly slower than with phenylglycinol. Ensure complete removal of ethanol to push the reaction to completion.

Phase 2: N-Acylation (Substrate Attachment)

Attachment of the substrate (e.g., propionic acid) to the auxiliary.[1]

Reagents:

  • APB-Oxazolidinone (from Phase 1)[1]

  • n-Butyllithium (n-BuLi) (1.1 equiv)[1]

  • Propionyl Chloride (1.2 equiv)[1]

  • THF (anhydrous)[1]

Procedure:

  • Dissolve APB-Oxazolidinone in THF at -78°C under Argon.

  • Add n-BuLi dropwise.[1] Stir for 30 mins to form the lithiated carbamate.

  • Add Propionyl Chloride slowly.[1]

  • Warm to 0°C over 1 hour.

  • Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purify via flash chromatography.[1]

Phase 3: Asymmetric Alkylation (The Stereoselective Step)

This is the critical step where the steric bulk of the APB auxiliary dictates the stereochemistry of the new bond.

Reagents:

  • N-Propionyl-APB-Oxazolidinone[1]

  • NaHMDS or LDA (1.1 equiv)[1]

  • Alkyl Halide (e.g., Benzyl Bromide) (1.5 equiv)[1]

  • THF (anhydrous)[1]

Mechanism: The reaction proceeds via a Z-enolate .[1] The Lithium atom chelates between the carbonyl oxygen of the auxiliary and the enolate oxygen. The Phenyl group at the C4 quaternary center blocks the "top" face, forcing the electrophile to attack from the less hindered "bottom" face (anti to the phenyl group). The Ethyl group prevents rotation/conformational flexibility that might lower selectivity.

Procedure:

  • Enolization: Cool a solution of N-Propionyl-APB-Oxazolidinone in THF to -78°C. Add NaHMDS dropwise. Stir for 45 minutes.

  • Addition: Add the electrophile (e.g., Benzyl Bromide) as a solution in THF.

  • Reaction: Stir at -78°C for 2-4 hours. (Do not warm rapidly; kinetic control is essential).

  • Quench: Quench with acetic acid at -78°C, then warm to room temperature.

  • Workup: Standard extraction and column chromatography.

Data Interpretation:

  • Yield: Typically 80-95%.[1]

  • Diastereomeric Ratio (dr): Expect >95:5 due to the enhanced steric bulk of the quaternary center compared to standard Evans auxiliaries.

Phase 4: Cleavage and Recovery

Removing the auxiliary to yield the chiral acid/alcohol and recovering the APB scaffold.

Method A: Hydrolysis (Yields Chiral Acid) [1]

  • Dissolve the alkylated product in THF/Water (3:1).

  • Add

    
     (2.0 equiv) and 
    
    
    
    (30%, 4.0 equiv) at 0°C. (Peroxide aids in cleaving the sterically hindered amide bond).[1]
  • Stir for 3 hours.

  • Separation: Extract the auxiliary with

    
     (it remains neutral). Acidify the aqueous layer to pH 2 and extract the chiral acid with EtOAc.
    

Method B: Reductive Cleavage (Yields Chiral Alcohol) [1]

  • Treat with

    
     or 
    
    
    
    in THF/Water.
  • This yields the chiral primary alcohol and the recovered auxiliary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete water/ethanol removal.[1]Use active molecular sieves or extend Dean-Stark reflux time.[1]
Poor dr in Phase 3 Temperature fluctuation; Enolate equilibration.[1]Ensure temp stays <-70°C; Switch base from LDA to NaHMDS (less amine equilibration).
Difficult Cleavage Steric hindrance of the quaternary center.Use the

(Peroxide) method; standard LiOH hydrolysis is too slow for this bulky auxiliary.

References

  • BenchChem. (2025).[1][4] 1-(Dimethylamino)-2-phenylbutan-2-ol in Asymmetric Synthesis. Retrieved from [1]

    • Note: Provides synthesis of the precursor and general handling of phenyl-butanol deriv
  • Sigma-Aldrich. (n.d.).[1] Oxazolidinones for Asymmetric Synthesis. Retrieved from [1]

    • Note: Fundamental protocols for Evans auxiliary usage adapted here for the APB analog.
  • National Institutes of Health (NIH). (2013).[1] Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones. Retrieved from [1]

    • Note: Validates cyclization methods for hindered amino alcohols.
  • PubChem. (2025).[1][2] this compound Compound Summary. Retrieved from [1]

    • Note: Physical property data and CAS verific

Sources

Utilization of 2-Amino-2-phenylbutan-1-ol in resolving racemic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optical Resolution of Racemic Acids using 2-Amino-2-phenylbutan-1-ol

Introduction & Scientific Rationale

This compound (CAS: 876-42-6 for HCl salt) represents a class of sterically hindered, quaternary amino alcohols. Unlike simpler resolving agents such as


-phenylethylamine or 2-amino-1-butanol, this molecule possesses a quaternary chiral center at the C2 position, bearing a phenyl group, an ethyl group, an amine, and a hydroxymethyl group.

Why use this agent? The structural rigidity and steric bulk provided by the quaternary center offer three distinct advantages in the resolution of difficult racemic acids (e.g.,


-arylpropionic acids, mandelic acid derivatives):
  • Enhanced Diastereomeric Discrimination: The presence of the ethyl group (vs. a methyl or hydrogen in analogs like phenylglycinol) increases the steric barrier, often leading to a larger difference in solubility (

    
    ) between the diastereomeric salts (
    
    
    
    -salt vs.
    
    
    -salt).
  • Robust Salt Formation: The primary amine function forms a strong ionic bond with carboxylic acids, while the adjacent hydroxyl group serves as a secondary "anchor" via hydrogen bonding. This "Two-Point Interaction" promotes the formation of well-ordered crystal lattices essential for high enantiomeric excess (ee).

  • Resistance to Racemization: The quaternary nature of the stereocenter prevents proton abstraction at the chiral carbon, ensuring the resolving agent remains optically pure even under harsh reflux conditions.

Mechanism of Action: The "Two-Point" Salt Lattice

The resolution process relies on the formation of diastereomeric salts.[1] When (R)-2-Amino-2-phenylbutan-1-ol interacts with a racemic acid (


)-A-H, two salts are formed:
  • The

    
    -Salt (Less Soluble):  [(R)-Amine : (R)-Acid] (or R:S, depending on specific fit).
    
  • The

    
    -Salt (More Soluble):  [(R)-Amine : (S)-Acid].
    

The efficiency of this separation is governed by the Pasteur Principle , where the crystal lattice energy of one diastereomer is significantly lower (more stable) than the other. The hydroxyl group on the resolving agent donates a hydrogen bond to the carboxylate oxygen of the target acid, locking the conformation and amplifying the steric clash in the "wrong" diastereomer, thereby preventing it from co-crystallizing.

Experimental Protocol

Phase A: Solubility Screening (The "Pope-Peachey" Test)

Before scale-up, determine the optimal solvent system. The goal is to find a solvent where the salt dissolves at reflux but crystallizes upon cooling.

Reagents:

  • Racemic Acid (Substrate): 1.0 mmol

  • (R)-2-Amino-2-phenylbutan-1-ol: 1.0 mmol (1:1 stoichiometry)

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), and Water.

Procedure:

  • Prepare 5 vials, each containing 1.0 mmol of the racemic acid and 1.0 mmol of the resolving agent.

  • Add 2 mL of different solvents to each vial:

    • Vial 1: EtOH (95%)

    • Vial 2: IPA

    • Vial 3: MeCN

    • Vial 4: Acetone

    • Vial 5: EtOAc/EtOH (9:1)

  • Heat to reflux. If the solid does not dissolve, add solvent in 0.5 mL increments until clear.

  • Allow to cool slowly to room temperature (RT) over 4 hours.

  • Observation:

    • No precipitate: Salt is too soluble. (Action: Use less polar solvent or add anti-solvent like Hexane).

    • Immediate amorphous crash: Salt is too insoluble. (Action: Add water or MeOH).

    • Crystalline needles/plates:Ideal candidate.

Phase B: Preparative Resolution Protocol

Target: Resolution of (


)-Ibuprofen (Representative 

-arylpropionic acid). Scale: 10 g Input.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g (48.5 mmol) of racemic Ibuprofen in 150 mL of hot Isopropanol (IPA).

    • Separately, dissolve 8.0 g (48.5 mmol) of (R)-2-Amino-2-phenylbutan-1-ol in 50 mL of hot IPA.

    • Note on Stoichiometry: While 1.0 eq is standard, the "Half-Quantity Method" (0.5 eq of resolving agent + 0.5 eq of an achiral base like KOH) can be used to improve cost-efficiency if the less soluble salt is the target. For this protocol, we use 1.0 eq for maximum yield.

  • Crystallization:

    • Mix the two hot solutions while stirring at 75°C. The solution should remain clear.

    • Turn off the heat and allow the vessel to cool to RT slowly (wrap flask in foil/towel to insulate). Rapid cooling traps impurities.

    • Let stand at RT for 12 hours. If no crystals form, scratch the glass or add a seed crystal of the pure salt (if available).

  • Filtration & Washing:

    • Filter the white crystalline solid (The Diastereomeric Salt).

    • Wash the cake with 20 mL of cold IPA.

    • Save the Filtrate: This contains the enriched (S)-enantiomer (if the precipitate is R-R).

  • Recrystallization (Purification):

    • Dry a small sample of the wet cake and check optical rotation or Chiral HPLC.

    • If ee < 98%, recrystallize the solid from hot EtOH/Water (9:1).

    • Repeat until constant melting point and rotation are achieved.

  • Liberation of the Acid:

    • Suspend the purified salt in 100 mL of Water/EtOAc (1:1).

    • Acidify with 1M HCl until pH < 2. The resolving agent (amine) will go into the aqueous layer as the hydrochloride salt. The chiral acid will extract into the EtOAc layer.

    • Separate layers. Wash EtOAc with brine, dry over MgSO4, and evaporate to yield the Pure Enantiomeric Acid .

  • Recovery of Resolving Agent (Critical for Cost):

    • Take the acidic aqueous layer (containing this compound HCl).

    • Basify with 4M NaOH to pH > 12. The amine will precipitate or oil out.

    • Extract with Dichloromethane (DCM).

    • Evaporate DCM to recover the (R)-2-Amino-2-phenylbutan-1-ol.

    • Efficiency: Typically >90% recovery is achievable.

Visualization of Workflow

The following diagram illustrates the logical flow of the resolution and recovery process.

ResolutionWorkflow Start Racemic Acid + (R)-Resolving Agent Solvent Dissolve in Hot Solvent (e.g., IPA, EtOH) Start->Solvent Cooling Controlled Cooling (Crystallization) Solvent->Cooling Filter Filtration Cooling->Filter Solid Solid Cake (Diastereomeric Salt A) Filter->Solid Less Soluble Liquor Mother Liquor (Enriched Salt B) Filter->Liquor More Soluble Check Check Purity (ee%) Solid->Check Recryst Recrystallize Check->Recryst Low ee% Liberation Acid/Base Extraction (HCl / EtOAc) Check->Liberation High ee% (>98%) Recryst->Filter Product Pure Chiral Acid (Organic Layer) Liberation->Product Recovery Recover Resolving Agent (Aqueous Layer -> NaOH -> DCM) Liberation->Recovery

Figure 1: Operational workflow for diastereomeric salt resolution and agent recovery.

Data Summary & Optimization Guide

Table 1: Troubleshooting Common Resolution Issues

ObservationDiagnosisCorrective Action
No Precipitate Salt is too soluble or solvent volume too high.Reduce solvent volume by 50% or add non-polar anti-solvent (Hexane/Ether).
Oiling Out Salt melting point is lower than solvent boiling point.Use a lower boiling solvent (e.g., Acetone) or seed the mixture at a lower temperature.
Low Yield (<20%) High solubility of both diastereomers.Switch to "Pope-Peachey" method: Use 0.5 eq Resolving Agent + 0.5 eq NaOH.
Low ee% (<50%) Eutectic formation or fast cooling.Re-heat and cool at 5°C/hour. Use a more dilute solution.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Saigo, K., et al. (1980). "Optical Resolution of 2-Amino-1-butanol and Related Compounds". Bulletin of the Chemical Society of Japan. (Provides context on amino-alcohol resolving agent behaviors).
  • PubChem Compound Summary. (2023). This compound.[2][3][4][5][6][7] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[5][7] Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol. (Details the synthesis of the parent structure, relevant for understanding impurity profiles). Link

Sources

Troubleshooting & Optimization

Technical Support Hub: High-Yield Synthesis of 2-Amino-2-phenylbutan-1-ol

[1]

Topic: Optimization & Troubleshooting for the Reduction of 2-Amino-2-phenylbutyric Acid Target Molecule: 2-Amino-2-phenylbutan-1-ol (CAS: 39068-91-2) Classification:

Executive Summary: The "Yield Trap"

The synthesis of This compound presents a specific challenge: the quaternary carbon at the 2-position. The steric bulk of the phenyl and ethyl groups, combined with the chelating ability of the free amine, creates a "yield trap" during the reduction of the precursor (2-amino-2-phenylbutyric acid).

Standard protocols often fail at two critical junctures:

  • Incomplete Reduction: Steric hindrance prevents the hydride donor from accessing the carbonyl carbon efficiently.

  • Workup Emulsions: In Lithium Aluminum Hydride (LAH) reductions, the product forms stable, gel-like aluminate complexes that trap the product in the aqueous phase, leading to yields <40%.

This guide prioritizes the NaBH₄/I₂ (In-situ Borane) system as the superior alternative to LAH, while providing a rescue protocol for LAH users.

Core Protocol: The NaBH₄/I₂ System (Recommended)

Why this works: This method generates Borane (

Reagents & Stoichiometry
ReagentEquiv.Role
2-Amino-2-phenylbutyric acid 1.0Precursor
NaBH₄ (Sodium Borohydride) 2.5Hydride Source
I₂ (Iodine) 1.0Borane Generator
THF (Anhydrous) 10-15 volSolvent
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Suspend the amino acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF. Cool to 0°C.[1][2]

  • Activation (The Critical Step): Dissolve Iodine (1.0 eq) in THF and add dropwise over 30-60 minutes.

    • Observation: Evolution of

      
       gas. The solution will turn brown, then fade to colorless as 
      
      
      is consumed to form
      
      
      .
  • Reflux: Once gas evolution ceases, heat to reflux for 12–16 hours.

    • Mechanistic Note: The borane reduces the acid to the alcohol but remains complexed to the amine (

      
      ).
      
  • Methanol Quench: Cool to r.t. and carefully add Methanol until effervescence stops (destroys excess hydride).

  • Hydrolysis: Evaporate solvent. Redissolve residue in 20% KOH solution and reflux for 3 hours.

    • Why? This hard reflux is mandatory to break the strong B-N bond. Without this, your product remains water-soluble and unextractable.

Mechanism Visualization

Gcluster_0Activation PhaseNaBH4NaBH4BH3Borane (BH3)(Generated In Situ)NaBH4->BH3I2Iodine (I2)I2->BH3Acid2-Amino-2-phenyl-butyric acidComplexAmino-BoraneComplexAcid->Complex Reduction(Reflux THF)Product2-Amino-2-phenyl-butan-1-olComplex->Product KOH Hydrolysis(Break B-N bond)

Figure 1: The mechanistic pathway of the NaBH4/I2 reduction system, highlighting the critical hydrolysis step required to release the free amine.

Legacy Protocol: Troubleshooting LiAlH₄ (LAH)

Many researchers still use LAH. If you are committed to this route, you must manage the Aluminum Emulsion .

The "Grey Sludge" Problem

Upon quenching LAH with water, you form Aluminum Hydroxide (

The Rescue: Rochelle’s Salt Workup

Do NOT use simple water/acid quenching. Use this specific chelation method:

  • Dilute: Dilute the reaction mixture with diethyl ether (1:1 volume relative to THF).

  • Quench: Cool to 0°C. Add water dropwise very slowly until hydrogen evolution stops.

  • Chelate: Add a saturated aqueous solution of Rochelle’s Salt (Sodium Potassium Tartrate) . Use 20 mL of solution per gram of LAH used.

  • Stir: Vigorously stir for 2–4 hours at room temperature.

    • Endpoint: The grey emulsion will separate into two clean layers: a clear organic layer and a clear aqueous layer. The tartrate chelates the aluminum, solubilizing it in the water phase.

Purification & Isolation (Acid-Base Extraction)

Since the product is an amine, use its basicity to purify it from non-basic impurities (like unreacted starting material if the acid proton was not removed, or neutral side products).

PhaseActionChemical Logic
1. Extraction Extract crude reaction mix with 1M HCl .Protonates the amine (

), moving product to Aqueous Phase. Impurities stay in Organic Phase.
2. Wash Wash Aqueous Phase with DCM (x2).Removes neutral/acidic organic impurities.
3. Basify Adjust Aqueous Phase pH to >12 using 6M NaOH .Deprotonates the amine (

). Product crashes out or becomes oil.
4. Recovery Extract with DCM or EtOAc (x3).Product moves back to Organic Phase.
5. Dry Dry over

and concentrate.
Yields pure free base.

Troubleshooting Decision Tree

TroubleshootingStartProblem: Low Yield / Impure ProductCheck1Is the product trapped in emulsion?Start->Check1Check2Did you use LAH?Check1->Check2Yes (Grey Sludge)Check3Is the product water soluble?Check1->Check3No (Clear layers)Sol1Use Rochelle Salt Workup(See Section 3)Check2->Sol1YesSol2Switch to NaBH4/I2 Method(See Section 2)Check2->Sol2No (Using Borane?)Sol3Perform Hard KOH Reflux(Break B-N bond)Check3->Sol3Yes (Borane Route)Sol4Use Continuous Extraction(DCM for 24h)Check3->Sol4Yes (General)

Figure 2: Diagnostic workflow for identifying yield loss during synthesis and workup.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but the literature says it should be a solid. Is it impure? A: Not necessarily. This compound is often reported as a solid (m.p. ~117°C for the HCl salt or specific enantiomers), but the free base can persist as a viscous oil due to supercooling or trace solvent retention.

  • Action: Dissolve the oil in dry ethanol and bubble dry HCl gas (or add HCl in dioxane) to precipitate the hydrochloride salt. This confirms identity and improves stability.

Q: Can I use Borane-DMS (BMS) instead of generating it in situ? A: Yes, commercial

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Borane-Amine complex . If you used the Borane route and didn't reflux with KOH/NaOH at the end, the boron remains coordinated to the nitrogen. This complex is highly polar and ruins yield.

  • Fix: Take the crude, add 6M HCl, reflux for 1 hour, then basify and extract.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[3][4] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

    • Core cit
  • Meyers, A. I., et al. (1975). "Oxazolines.[5] XIV. Synthesis of chiral amino alcohols." The Journal of Organic Chemistry, 40(21), 3158-3159.

    • Foundational work on amino alcohol synthesis and workup.
  • Abiko, A., et al. (1992). "Simple and efficient procedure for the reduction of amino acids."[3] Tetrahedron Letters, 33(38), 5517-5518. Link

    • Discusses the mitigation of racemization and yield optimiz
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. The authoritative source for the "Fieser Workup" and aluminum quenching.

Technical Support Center: Purification of 2-Amino-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Amino-2-phenylbutan-1-ol . This beta-amino alcohol is a critical intermediate in the synthesis of bioactive compounds (including immunosuppressants and chiral auxiliaries). Its synthesis—often involving the reduction of 2-amino-2-phenylbutyric acid or its esters—frequently results in a crude matrix contaminated with aluminum salts, unreacted starting materials (ketones/nitriles), and enantiomeric impurities.

This guide replaces standard operating procedures with troubleshooting workflows designed to address the specific physicochemical challenges of this molecule.

Module 1: The "Gray Sludge" Protocol (Post-Reduction Workup)

Symptom: Your crude reaction mixture (post-LiAlH4 reduction) is a viscous, gray emulsion that clogs filters and traps product. Root Cause: Improper quenching of aluminum salts. The gelatinous precipitate is aluminum hydroxide (


), which occludes the amino alcohol.
The Solution: The Fieser & Fieser Method

Do not use simple water or acid quenching, as this creates unmanageable emulsions.[1] Use this stoichiometric quenching protocol to produce granular, filterable salts.

Step-by-Step Protocol: For every 1.0 g of Lithium Aluminum Hydride (


) used in the reaction:
  • Dilute: Cool the reaction mixture to 0°C and ensure good stirring.

  • Water Addition: Slowly add 1.0 mL of water. Caution: Vigorous H2 evolution.

  • Base Addition: Immediately add 1.0 mL of 15% aqueous NaOH .

    • Why: This converts the gelatinous

      
       into soluble aluminates and granular salts.
      
  • Water Addition: Add 3.0 mL of water.

  • Maturation: Warm to room temperature and stir for 15 minutes. The gray sludge should turn into a white, sand-like precipitate.

  • Filtration: Filter through a Celite pad. The amino alcohol is in the filtrate.[2][3]

Technical Note: If the precipitate remains sticky, add anhydrous Magnesium Sulfate (


) directly to the mixture before filtering. The drying agent acts as a physical abrasive and desiccant, breaking the emulsion.

Module 2: Removing Neutral Impurities (The Acid-Base Swing)

Symptom: NMR/HPLC shows persistent non-basic impurities (e.g., propiophenone, 2-phenylbutyronitrile) that co-elute with the product. Root Cause: These impurities are neutral organic molecules. This compound is a base (


). We exploit this difference.
Workflow Visualization: The pH Swing

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl (aq) pH < 2 Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Neutrals) Sep1->OrgLayer1 Neutrals partition here AqLayer1 Aqueous Layer (Amine-HCl Salt) Sep1->AqLayer1 Product becomes salt Waste Discard OrgLayer1->Waste Wash Wash with Ether/DCM AqLayer1->Wash Basify Basify with 5M NaOH pH > 12 Wash->Basify Removes trace neutrals Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Amine Base) Extract->FinalOrg Product returns to free base

Caption: The Acid-Base Swing utilizes the amine's basicity to isolate it from non-basic synthetic precursors.

Detailed Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate or Dichloromethane (DCM).

  • Acid Extraction: Extract the organic layer twice with 1M HCl .

    • Mechanism:[4][5][6][7][8][9][10] The amine is protonated to form the water-soluble hydrochloride salt. Neutral impurities stay in the organic layer.

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh DCM. Discard this organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Recovery: Extract the aqueous mixture three times with DCM. Dry over

    
     and concentrate.
    

Module 3: Crystallization & Salt Formation

Symptom: The product is an oil that refuses to crystallize, or "oils out" during recrystallization attempts. Root Cause: The free base of this compound has a low melting point and tends to hold solvent. Purification is best achieved by converting it to a solid salt (Hydrochloride or Tartrate).

Data Table: Solubility & Physical Properties
FormStateMelting PointSolubility (High)Solubility (Low)
Free Base Viscous Oil / Low melt solid95-100°C (at 30mmHg)*Alcohols, DCM, EtOAcWater (moderate), Hexane
HCl Salt White Crystalline Solid>200°C (decomp)Water, Ethanol, MethanolEther, Hexane, Acetone
L-Tartrate Crystalline Solid138-140°C**Water, Hot MethanolCold Alcohols, Ether

*Boiling point reference [3]. **Melting point reference [1].

Protocol: Hydrochloride Salt Formation
  • Dissolve the purified free base (from Module 2) in a minimal amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or bubble dry HCl gas until the solution is acidic (pH ~2).

  • Add Diethyl Ether dropwise until turbidity (cloudiness) persists.

  • Store at -20°C overnight. White crystals of the hydrochloride salt will form.

  • Recrystallization: If further purity is needed, recrystallize the salt from Isopropanol/Ether .

Frequently Asked Questions (FAQ)

Q: I am seeing a "doublet" of peaks in my HPLC/NMR. Is this an impurity? A: If you synthesized this from a racemic precursor (like 2-phenylbutyric acid), you have a racemate. The "doublet" might be diastereomers if you used a chiral resolving agent or if your column is chiral. If you need a single enantiomer, you must perform a resolution using L-(+)-Tartaric Acid . The L-tartrate salt of the (S)-enantiomer typically crystallizes preferentially from ethanol/water mixtures [1].

Q: My product turned yellow/brown after sitting on the bench. A: Amino alcohols are susceptible to oxidation (N-oxide formation) and absorbing


 from the air (carbamate formation).
  • Fix: Store the free base under Argon/Nitrogen at 4°C.

  • Recovery: Redissolve in acid (HCl), wash with ether (removes color bodies), and re-basify (see Module 2).

Q: Can I distill the free base instead of making a salt? A: Yes, but it requires high vacuum. The boiling point is approximately 99-103°C at 30 mmHg [3].[3] Ensure your vacuum system is capable (<1 mmHg is preferred to lower thermal stress).

References

  • US Patent RE29588E. Preparation of d-2-amino-1-butanol salts. (Describes the resolution of similar amino-butanol derivatives using tartaric acid).

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) Workup (Fieser Method). (Standard protocol for aluminum emulsion handling).[1]

  • US Patent 3944617A. Synthesis of dl-2-amino-1-butanol. (Provides physical data on boiling points and salt melting points for phenyl-substituted amino butanols).

  • BenchChem. Comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol. (Context on synthesis precursors and impurities).

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Amino-2-phenylbutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylbutan-1-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of reaction temperature, a critical parameter influencing reaction yield, purity, and stereoselectivity.

Introduction: The Critical Role of Temperature

The synthesis of chiral amino alcohols, such as this compound derivatives, is a cornerstone in the development of many pharmaceutical agents.[1] Among the myriad of reaction parameters, temperature stands out as a pivotal factor that can dictate the success of the synthesis. Improper temperature control can lead to a cascade of issues including low conversion rates, formation of unwanted byproducts, and loss of stereochemical integrity (racemization).[2] This guide provides a comprehensive resource to navigate the challenges of temperature optimization in your experiments.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address common issues encountered during the synthesis of this compound derivatives.

Q1: My reaction yield is consistently low. Could the reaction temperature be the culprit?

A1: Yes, an inappropriate reaction temperature is a frequent cause of low yields. The effect of temperature on reaction rate is governed by the Arrhenius equation, which dictates that for most chemical reactions, the rate increases with temperature.

  • Too Low Temperature: If the temperature is too low, the reaction kinetics may be exceedingly slow, leading to incomplete conversion of starting materials within a practical timeframe.[2]

  • Too High Temperature: Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product.[3] Furthermore, high temperatures can promote side reactions, consuming starting materials and reducing the yield of the desired product.[2]

Troubleshooting Steps:

  • Incremental Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10°C) and monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]

  • Literature Review for Analogous Systems: For the synthesis of related compounds like 2-(dimethylamino)-2-phenylbutan-1-ol, temperatures in the range of 60-80°C have been reported for key steps.[5] Reductive amination of furanic aldehydes has been successful at 80-120°C. These ranges can serve as a starting point for your optimization.

  • Consider the Reaction Type: For biocatalytic approaches, which often employ enzymes like amine dehydrogenases, the optimal temperature is typically in the physiological range of 30-60°C.[6] Exceeding this range can lead to enzyme denaturation and a complete loss of activity.

Q2: I am observing significant byproduct formation. How can I mitigate this by adjusting the temperature?

A2: The formation of byproducts is often accelerated at higher temperatures. Each reaction, both the desired and undesired ones, has its own activation energy. Higher temperatures can provide sufficient energy to overcome the activation barrier for side reactions that may not be significant at lower temperatures.

Common Side Reactions in Similar Syntheses:

  • Over-alkylation: In reductive amination, primary amines can be further alkylated to secondary and tertiary amines. While specific data for this compound is limited, this is a common issue in amine synthesis.

  • Decomposition: As mentioned, high temperatures can lead to the decomposition of starting materials or products. For instance, in the synthesis of a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, degradation was observed at temperatures above 240°C.[3]

  • Elimination Reactions: Depending on the structure of the substrate and intermediates, elimination reactions to form alkenes can be a competing pathway at elevated temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct approach to reduce the rate of temperature-sensitive side reactions.[2]

  • Controlled Addition of Reagents: For exothermic reactions, the localized temperature can be much higher than the set temperature of the reaction vessel. Slow, dropwise addition of reagents with efficient stirring and external cooling (e.g., an ice bath) can help maintain a more uniform and lower reaction temperature.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable product, which may not be the desired one. Experimenting with a range of temperatures can help identify the optimal conditions for kinetic control.

Q3: My product has low enantiomeric excess (ee). How does temperature influence stereoselectivity?

A3: For stereoselective syntheses, maintaining the chiral integrity of the product is paramount. High temperatures can provide enough energy to overcome the activation barrier for racemization, leading to a mixture of enantiomers and a reduction in the enantiomeric excess (ee).[2]

Mechanisms of Racemization:

  • Reversible Reactions: If a stereocenter is formed in a reversible step, higher temperatures can favor the reverse reaction, allowing for equilibration to a racemic mixture.

  • Epimerization: If there is an acidic or basic proton adjacent to a stereocenter, high temperatures can facilitate its removal and re-addition, leading to epimerization.

Troubleshooting Steps:

  • Operate at the Lowest Effective Temperature: Find the balance where the reaction proceeds at a reasonable rate without significant loss of optical purity.[2]

  • Catalyst Selection: Investigate alternative catalysts that exhibit high activity at milder temperatures. This is particularly relevant for both chemocatalytic and biocatalytic systems.

  • Controlled Cooling during Crystallization: For purification via diastereomeric salt formation, the cooling rate during crystallization is critical. A slow, controlled cooling ramp allows for the selective precipitation of the desired diastereomer.[2]

Frequently Asked Questions (FAQs)

Q: What is a typical starting temperature for optimizing the reductive amination step in the synthesis of this compound derivatives?

A: Based on literature for analogous compounds, a starting temperature in the range of 50-70°C would be a reasonable starting point. For instance, the synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol involves a step at 60-80°C.[5] It is recommended to perform small-scale experiments at different temperatures (e.g., 50°C, 60°C, 70°C, and 80°C) to determine the optimal condition for your specific substrate and reaction setup.

Q: How can I monitor the effect of temperature on my reaction in real-time?

A: Online reaction monitoring can provide valuable insights. Techniques like in-situ NMR or FT-IR spectroscopy can track the concentration of reactants, intermediates, and products over time at different temperatures. Benchtop NMR has been successfully used for online monitoring of the biocatalytic synthesis of aromatic amino alcohols.[7] For offline monitoring, HPLC and GC are powerful tools for quantifying the components of the reaction mixture at different time points.[4]

Q: Are there any visual indicators of a reaction proceeding at a non-optimal temperature?

A: While not always definitive, some visual cues can suggest a problem. A sudden and significant color change, the formation of a precipitate (charring), or vigorous, uncontrolled reflux can indicate that the temperature is too high and decomposition or vigorous side reactions are occurring. Conversely, a reaction that shows no change over an extended period may be running at too low a temperature. However, these are not substitutes for rigorous analytical monitoring.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of a Reductive Amination Reaction

This protocol outlines a general workflow for optimizing the reaction temperature for the synthesis of a this compound derivative from the corresponding α-hydroxy ketone precursor.

Materials:

  • α-hydroxy ketone precursor (e.g., 1-hydroxy-2-phenylbutan-2-one)

  • Amine source (e.g., ammonia or an ammonium salt)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system with precise temperature control

  • Magnetic stirrer

  • TLC plates, HPLC, or GC for reaction monitoring

Procedure:

  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, each with the same concentration of reactants and reagents.

  • Vary the Temperature: Set each reaction to a different, constant temperature. A suggested range to screen is 40°C, 50°C, 60°C, 70°C, and 80°C.

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

  • Quench and Analyze: Quench the reaction in the aliquot (e.g., by adding a few drops of acetone if using a borohydride reagent). Analyze the quenched aliquot by TLC, HPLC, or GC to determine the extent of conversion and the formation of any byproducts.

  • Data Analysis: Plot the conversion and the relative amount of byproducts as a function of time for each temperature. This will allow you to determine the optimal temperature that provides a good reaction rate with minimal side product formation.

Protocol 2: HPLC Method for Monitoring Reaction Progress

This is a general reverse-phase HPLC method that can be adapted to monitor the synthesis of this compound derivatives.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This method will need to be optimized for your specific derivative to ensure good separation of starting materials, intermediates, product, and byproducts.

Data Presentation

The following table provides a hypothetical example of data that could be generated from a temperature optimization study.

Temperature (°C)Reaction Time (h)Conversion (%)Purity by HPLC (%)Major Byproduct (%)
40243598<1
501260972
60895954
704>998513
802>997028

Interpretation: In this example, 60°C appears to be the optimal temperature, providing a high conversion in a reasonable timeframe with good purity. At higher temperatures, the reaction is faster, but the formation of byproducts significantly increases, reducing the purity of the final product.

Visualizations

Workflow for Temperature Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep Set up parallel reactions with identical concentrations temp Set each reaction to a different constant temperature (e.g., 40, 50, 60, 70, 80°C) prep->temp monitor Monitor reactions at regular intervals using TLC/HPLC/GC temp->monitor plot Plot conversion and purity vs. time for each temperature monitor->plot identify Identify optimal temperature for high yield and purity plot->identify

Caption: Workflow for optimizing reaction temperature.

Impact of Temperature on Reaction Outcome

G cluster_low_temp Low Temperature cluster_optimal_temp Optimal Temperature cluster_high_temp High Temperature low_rate Slow Reaction Rate incomplete_conv Incomplete Conversion low_rate->incomplete_conv high_purity High Purity good_rate Good Reaction Rate high_conv High Conversion good_rate->high_conv good_purity Good Purity fast_rate Fast Reaction Rate side_reactions Increased Side Reactions fast_rate->side_reactions degradation Product Degradation fast_rate->degradation low_purity Low Purity side_reactions->low_purity degradation->low_purity start Reaction Temperature start->low_rate start->good_rate start->fast_rate

Caption: The influence of temperature on reaction outcomes.

References

  • Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. (2019). National Center for Biotechnology Information. [Link]

  • (A) Optimal pH for reductive amination; (B) Optimal temperature for... (n.d.). ResearchGate. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (2022). MDPI. [Link]

  • Optimization studies and reductive amination employing mutant M3-2.... (n.d.). ResearchGate. [Link]

  • US3855300A - Process for the production of 2-amino-1-butanol. (1974).
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). National Center for Biotechnology Information. [Link]

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. (2019). National Center for Biotechnology Information. [Link]

  • An efficient and atom-economical route to N-aryl amino alcohols from primary amines Supplementary Information Contents. (n.d.). [Link]

  • One-pot stereoselective synthesis of 1,2-amino alcohol derivatives. (2007). PubMed. [Link]

  • Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (n.d.). ResearchGate. [Link]

  • Determination of alpha-alkyl-alpha-amino acids and alpha-amino alcohols by chiral-phase capillary gas chromatography and reverse-phase high-performance liquid chromatography. (1987). PubMed. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2020). Frontiers. [Link]

  • Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. (2021). MDPI. [Link]

  • Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. (2006). PubMed. [Link]

  • (PDF) Regio-and stereoselective synthesis of β-amino alcohols over titanosilicate molecular sieves. (2019). ResearchGate. [Link]

  • An Enantioselective Potentiometric Sensor for 2-Amino-1-Butanol Based on Chiral Porous Organic Cage CC3-R. (2019). MDPI. [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (2018). Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Methods for the Chiral Separation of 2-Amino-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral compounds is of paramount importance. 2-Amino-2-phenylbutan-1-ol, a key chiral intermediate, necessitates robust and reliable analytical methods to resolve its enantiomers. This guide provides an in-depth comparison of two effective High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound, leveraging the well-established capabilities of polysaccharide-based chiral stationary phases (CSPs).

While direct, peer-reviewed comparative studies for this compound are not extensively available, this guide constructs a scientifically grounded comparison based on established methodologies for analogous phenylalkanolamines. The principles of chiral recognition for these structurally similar molecules on polysaccharide-based CSPs are highly conserved, making this a practical and informative resource for method development.

The Critical Role of Chiral Separation

The differential pharmacological and toxicological profiles of enantiomers are a cornerstone of modern drug development. Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs and intermediates. Consequently, the development of efficient and reproducible chiral separation methods is not merely an analytical challenge but a critical step in ensuring the safety and efficacy of pharmaceutical products.

Understanding Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the workhorses of chiral HPLC due to their broad applicability and high enantioselectivity. The chiral recognition mechanism is a complex interplay of attractive interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The helical structure of the polysaccharide derivatives creates chiral grooves and cavities where the enantiomers of the analyte can differentially interact, leading to their separation.

Method 1: Amylose-Based CSP for Robust Enantioseparation

This method employs an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), which is known for its excellent chiral recognition capabilities for a wide range of compounds, including amino alcohols.

Experimental Protocol

Column: A chiral column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, for instance, a Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

Mobile Phase: A normal phase eluent is typically effective for this class of compounds. A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v) with 0.1% Diethylamine (DEA) as a basic additive is a good starting point. The basic additive is crucial for obtaining sharp and symmetrical peaks for basic analytes like this compound by minimizing undesirable interactions with the silica support.[1][2]

Flow Rate: 1.0 mL/min

Temperature: Ambient (approximately 25°C)

Detection: UV at 220 nm

Rationale Behind the Method

The choice of an amylose-based CSP is predicated on its proven success in resolving a broad spectrum of chiral molecules. The 3,5-dimethylphenylcarbamate derivative provides a combination of π-electron-rich aromatic rings and carbamate groups that can engage in multiple types of interactions with the analyte. The normal phase mobile phase system offers high selectivity, and the addition of a small amount of a basic modifier like DEA is standard practice to prevent peak tailing of amines.[1][2]

Expected Performance

This method is anticipated to provide good resolution of the enantiomers of this compound. The retention times will be influenced by the proportion of the alcohol modifier in the mobile phase; increasing the IPA content will generally decrease retention. The elution order of the enantiomers is dependent on the specific interactions with the CSP and would need to be determined experimentally.

Experimental Workflow: Method 1

Method_1_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_HPLC_System HPLC Analysis cluster_Data_Analysis Data Acquisition & Analysis Sample Dissolve Racemic This compound in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase: n-Hexane/IPA (90:10) + 0.1% DEA Pump Flow Rate: 1.0 mL/min MobilePhase->Pump Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Injector->Column Detector UV Detection @ 220 nm Column->Detector Pump->Column Chromatogram Record Chromatogram Detector->Chromatogram Quantification Determine Enantiomeric Ratio & Purity Chromatogram->Quantification

Caption: Workflow for Chiral Separation using an Amylose-Based CSP.

Method 2: Cellulose-Based CSP for Alternative Selectivity

This method utilizes a cellulose-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), which often provides complementary or alternative selectivity to its amylose counterpart.[3]

Experimental Protocol

Column: A chiral column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, for example, a Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[3]

Mobile Phase: Similar to the amylose-based method, a normal phase eluent is recommended. A starting composition of n-Hexane and Ethanol in a ratio of 85:15 (v/v) with 0.1% Diethylamine (DEA) is a suitable choice. Ethanol is sometimes used as an alternative alcohol modifier and can offer different selectivity.

Flow Rate: 1.0 mL/min

Temperature: Ambient (approximately 25°C)

Detection: UV at 220 nm

Rationale Behind the Method

Cellulose-based CSPs, while structurally similar to amylose-based ones, have a different helical structure which can lead to distinct chiral recognition patterns. The linear nature of the cellulose backbone creates grooves and cavities that can offer unique steric and interactive environments.[3] This can result in improved resolution or even a reversal of the enantiomer elution order compared to an amylose-based column for certain analytes. The use of ethanol as the polar modifier can also influence the interactions between the analyte and the CSP, providing another parameter for method optimization.

Expected Performance

This method is also expected to achieve baseline separation of the enantiomers. The selectivity (α value) may differ from the amylose-based method, which could be advantageous if co-elution with impurities is an issue on the other column. As with the first method, the retention times can be adjusted by modifying the alcohol percentage in the mobile phase.

Experimental Workflow: Method 2

Method_2_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_HPLC_System HPLC Analysis cluster_Data_Analysis Data Acquisition & Analysis Sample Dissolve Racemic This compound in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase: n-Hexane/Ethanol (85:15) + 0.1% DEA Pump Flow Rate: 1.0 mL/min MobilePhase->Pump Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) Injector->Column Detector UV Detection @ 220 nm Column->Detector Pump->Column Chromatogram Record Chromatogram Detector->Chromatogram Quantification Determine Enantiomeric Ratio & Purity Chromatogram->Quantification

Caption: Workflow for Chiral Separation using a Cellulose-Based CSP.

Comparative Analysis of the Two Methods

The choice between an amylose-based and a cellulose-based CSP is often empirical, and screening both types is a common strategy in chiral method development.

FeatureMethod 1: Amylose-Based CSPMethod 2: Cellulose-Based CSP
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Typical Column Chiralpak® AD-HLux® Cellulose-1 / Chiralcel® OD-H
Mobile Phase n-Hexane/IPA (90:10) + 0.1% DEAn-Hexane/Ethanol (85:15) + 0.1% DEA
Expected Resolution Good to excellentGood to excellent, potentially different selectivity
Key Advantage Broad applicability and a high probability of success.Offers complementary selectivity, useful if the amylose-based CSP is not effective or if elution order reversal is desired.
Considerations The optimal alcohol and its concentration may need to be fine-tuned.The choice of alcohol modifier (IPA vs. Ethanol) can significantly impact the separation.

Conclusion

Both amylose and cellulose-based chiral stationary phases are powerful tools for the enantioseparation of this compound. The methods presented in this guide provide robust starting points for developing a validated analytical procedure. Method 1, utilizing an amylose-based CSP, represents a high-probability-of-success initial approach. Method 2, with a cellulose-based CSP, serves as an excellent alternative that can offer different selectivity and is a crucial component of a comprehensive screening strategy.

For any given chiral separation, the optimal conditions may vary, and method development should involve the systematic evaluation of different alcohol modifiers, their concentrations, and potentially different basic additives to achieve the desired resolution and analysis time.

References

  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

Sources

A Comparative Guide to 2-Amino-2-phenylbutan-1-ol and Phenylglycinol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high levels of stereocontrol. This guide provides an in-depth technical comparison of two valuable amino alcohol-based auxiliaries: 2-Amino-2-phenylbutan-1-ol and Phenylglycinol. By examining their structural attributes, mechanistic nuances, and demonstrated applications with supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions for their synthetic challenges.

Introduction to Chiral Auxiliaries and the Role of Amino Alcohols

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[1] After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse. Amino alcohols are a prominent class of chiral auxiliaries, owing to their ready availability from the chiral pool (e.g., amino acids) and their ability to form rigid cyclic intermediates, such as oxazolidinones or imines, which effectively shield one face of the reactive center.[2]

Structural and Mechanistic Considerations

The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure. Both this compound and Phenylglycinol are 1,2-amino alcohols, but their subtle structural differences have significant implications for their application and the stereochemical outcomes they induce.

Phenylglycinol , derived from the non-proteinogenic amino acid phenylglycine, possesses a phenyl group directly attached to the stereogenic center bearing the amino group. This arrangement provides a conformationally rigid scaffold when incorporated into cyclic structures, such as oxazolidinones or bicyclic lactams.[3] The steric bulk of the phenyl group plays a crucial role in directing the approach of incoming reagents.

This compound , on the other hand, features a quaternary stereocenter with both a phenyl and an ethyl group attached. This increased steric hindrance around the stereocenter can be expected to create a more biased chiral environment compared to phenylglycinol.

The general mechanism for the application of these auxiliaries often involves the formation of an oxazolidinone or an imine. In the case of oxazolidinones, acylation followed by deprotonation generates a chiral enolate. The bulky substituent(s) on the auxiliary then sterically directs the approach of an electrophile. For imine-based strategies, the chiral amino alcohol is condensed with a carbonyl compound, and the resulting chiral imine is then attacked by a nucleophile, with the auxiliary directing the facial selectivity of the addition.

Comparative Performance in Asymmetric Synthesis

While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, we can infer the relative strengths and typical applications of each auxiliary from published research.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from chiral auxiliaries is a cornerstone of stereoselective C-C bond formation.

Phenylglycinol has been extensively used in this context, often through the formation of bicyclic lactams. The stereochemical outcome of the alkylation of phenylglycinol-derived oxazolopiperidone lactams has been studied, demonstrating the influence of substituents on the stereoselectivity of the reaction.[4]

While specific data for the parent This compound is limited in the readily available literature, a derivative, 1-(dimethylamino)-2-phenylbutan-2-ol, has been proposed for use in asymmetric alkylation. The bulky phenyl and ethyl groups at the quaternary stereocenter are expected to create a highly biased chiral environment for the enolate, leading to high diastereoselectivity.[5]

Auxiliary SystemElectrophileDiastereomeric Ratio (d.r.)YieldReference
(2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate2-chloromethyl-isoindole-1,3-dione>99:168%[6],[7]
Phenylglycinol-derived oxazolopiperidone lactamsVarious alkyl halidesHigh (not specified)Good (not specified)[4]

Note: The data for the oxazolidinone is for a related structure, not directly derived from this compound, but illustrates the principle for a sterically hindered auxiliary.

Diastereoselective Additions to Imines

The formation of chiral imines from amino alcohol auxiliaries provides a powerful strategy for the asymmetric synthesis of amines.

Phenylglycinol has been successfully employed in the diastereoselective addition of organometallic reagents to chiral imines and 1,3-oxazolidines derived from it.[3] This approach has been used in the asymmetric synthesis of piperidine alkaloids, such as (+)- and (–)-dihydropinidines, with excellent diastereoselectivity.[3] The strategy relies on the facial bias created by the phenyl group of the auxiliary.

Experimental Protocols

General Procedure for Diastereoselective Alkylation using a Chiral Oxazolidinone Auxiliary

This protocol is based on the alkylation of an N-acyloxazolidinone, a common application for amino alcohol-derived auxiliaries.

Diagram of the Experimental Workflow:

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Work-up & Purification A N-Acyloxazolidinone in THF B Cool to -78 °C A->B C Add NaHMDS B->C D Stir for 45-90 min C->D E Add Electrophile (R-X) D->E F Warm to Room Temperature E->F G Stir for 18 h F->G H Quench with aq. NH4Cl G->H I Extract with DCM H->I J Purify by Chromatography I->J K Characterize Product J->K

Caption: Workflow for Diastereoselective Alkylation.

Step-by-Step Methodology:

  • Enolate Formation:

    • Dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (2.0 M in THF, 2.0 equiv.) dropwise.

    • Stir the resulting mixture at -78 °C for 45 to 90 minutes. The formation of the enolate is often indicated by a change in color.

  • Alkylation:

    • To the cold enolate solution, add the electrophile (e.g., an alkyl halide, 2.0-3.0 equiv.) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for approximately 18 hours.

  • Work-up and Purification:

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute the mixture with water and extract with dichloromethane (DCM) or another suitable organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.[6],[7]

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential for maintaining the kinetic control of the deprotonation and subsequent alkylation, preventing side reactions and potential racemization.

  • NaHMDS as a Base: A strong, non-nucleophilic base is required to efficiently deprotonate the α-carbon without competing nucleophilic attack at the carbonyl group.

  • Anhydrous Conditions: The enolate is highly reactive towards protic solvents; therefore, all reagents and solvents must be rigorously dried to prevent quenching of the enolate.

General Procedure for Diastereoselective Addition of an Organometallic Reagent to a Phenylglycinol-Derived Imine

This protocol outlines a general approach for the synthesis of chiral amines using a phenylglycinol-derived imine.

Diagram of the Logical Relationship:

G A Phenylglycinol C Chiral Imine/Oxazolidine A->C B Aldehyde/Ketone B->C E Diastereoselective Addition C->E D Organometallic Reagent (R-MgBr or R-Li) D->E F Chiral Amine E->F G Auxiliary Removal/Recovery F->G H Enantiopure Amine G->H

Caption: Synthesis of Chiral Amines via Phenylglycinol Auxiliary.

Step-by-Step Methodology:

  • Formation of the Chiral Imine/Oxazolidine:

    • Condense (R)-phenylglycinol with the desired aldehyde or ketone, typically in a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene) with a Dean-Stark trap. This reaction may be catalyzed by a mild acid. The product will be either a chiral imine or a cyclized 1,3-oxazolidine, which can exist in equilibrium.

  • Diastereoselective Nucleophilic Addition:

    • Dissolve the chiral imine or oxazolidine in an anhydrous ether-based solvent (e.g., diethyl ether or THF) under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reactivity of the organometallic reagent).

    • Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) to the solution.

    • Stir the reaction at the low temperature for a specified period, then allow it to warm to room temperature.

  • Work-up and Auxiliary Removal:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride or water.

    • Extract the product with an appropriate organic solvent.

    • The resulting amino alcohol product, still containing the auxiliary, can be purified by chromatography.

    • The auxiliary is typically removed by hydrogenolysis (e.g., using H₂ and Pd/C) or other reductive cleavage methods to yield the desired chiral amine.

Causality Behind Experimental Choices:

  • Formation of Imine/Oxazolidine: This step temporarily incorporates the chiral auxiliary, creating a rigidified structure that will direct the subsequent nucleophilic attack.

  • Organometallic Reagents: These are potent nucleophiles required for the C-C bond formation with the imine carbon.

  • Low Temperature: As with the alkylation, low temperatures are crucial for enhancing the diastereoselectivity of the addition by favoring one transition state over others.

  • Hydrogenolysis for Auxiliary Removal: This is a common and often mild method for cleaving N-benzyl-type bonds without affecting other functional groups or the newly formed stereocenter.

Conclusion

Both this compound and Phenylglycinol are valuable chiral auxiliaries for asymmetric synthesis.

Phenylglycinol is a well-established and versatile auxiliary, particularly effective in the synthesis of chiral amines and alkaloids through the formation of imines and lactams. Its efficacy is well-documented with numerous examples in the literature.

This compound , with its quaternary stereocenter, holds significant potential for inducing high levels of stereocontrol due to increased steric hindrance. However, there is a comparative lack of specific, published experimental data for its direct application in common asymmetric transformations. Further research and publication of its performance in reactions such as alkylations and aldol additions would be highly beneficial to the scientific community.

The choice between these two auxiliaries will depend on the specific synthetic target, the desired reaction, and the availability of starting materials. For well-precedented transformations and the synthesis of nitrogen-containing heterocycles, phenylglycinol is a reliable choice. For applications where maximizing steric differentiation is critical, this compound and its derivatives present a promising, albeit less explored, alternative.

References

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In a book.
  • Application Notes and Protocols: 1-(Dimethylamino)-2-phenylbutan-2-ol in Asymmetric Synthesis. (n.d.). Benchchem.
  • asymmetric induction-chiral auxiliary (chemmasters.online). (2018, February 16). YouTube.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • 1 Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. (n.d.). Wiley-VCH.
  • A general asymmetric synthesis of phenylglycinols. (n.d.).
  • Diastereoselective alkylation and methods for chiral auxiliary removal... (n.d.).
  • Imine Azaenolates: Synthesis, Reactivity, and Outlook. (n.d.). UCL Discovery.
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (n.d.). PubMed.
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025, August 2). An-Najah Staff.
  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. (n.d.). PMC - PubMed Central.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. (2025, August 10).
  • Catalytic Enantioselective Addition to Imines. (n.d.). In a journal.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). PubMed.
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025, December 17). Hungarian Journal of Industry and Chemistry.
  • This compound | C10H15NO | CID 11194531. (n.d.). PubChem - NIH.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (n.d.). Chemical Science (RSC Publishing).
  • The Asymmetric Dialkylzinc Addition to Imines Catalyzed by [2.2]Paracyclophane-Based N,O-Ligands. (n.d.). Organic Chemistry Portal.
  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (2025, September 15).
  • (PDF) A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024, August 3).
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7). In a journal.
  • Diastereoselective addition of organometallic reagents to chiral imines and 1,3-oxazolidines. (1992, August 11). In a journal.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-Amino-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-amino-2-phenylbutan-1-ol. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety standards and regulatory requirements. Our objective is to equip you with the necessary knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Core Principles: Hazard Assessment and Safety First

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is an amino alcohol, and while specific data for this exact molecule is limited, its structural class and available information on related compounds point to several key hazards.

Immediate Safety Precautions: Before handling the chemical for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat and, if splashing is possible, additional protective clothing.

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling vapors.[1]

Hazard Identification

The Globally Harmonized System (GHS) provides a clear classification of the risks associated with this compound and structurally similar compounds.

Hazard ClassificationGHS Hazard CodeDescriptionPrimary Precaution
Acute Toxicity, OralH302Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.[2]
Skin Corrosion/IrritationH315Causes skin irritation.Avoid contact with skin.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.Avoid contact with eyes.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.Avoid breathing mist, gas or vapours.[2][3]

These classifications mandate that this compound be treated as a hazardous waste stream. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[4][5]

Waste Characterization and Segregation: The Causality of Chemical Safety

Proper disposal begins the moment the chemical is deemed "waste." The fundamental principle is segregation to prevent dangerous reactions. As an amino alcohol, this compound is alkaline in nature.[6]

Core Directive: NEVER mix this compound waste with the following:

  • Acids: A violent exothermic neutralization reaction can occur.

  • Strong Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.

  • Metals: Some amino alcohols are corrosive to metals like copper.[7]

All waste streams containing this compound must be collected in a dedicated, properly labeled container. Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis).[8]

On-Site Waste Accumulation Protocol

This protocol outlines the self-validating system for collecting and storing the waste in the laboratory prior to removal by a certified disposal contractor.

Step-by-Step Accumulation Procedure:
  • Container Selection:

    • Choose a robust, leak-proof container with a secure, tight-fitting cap. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is compatible with the chemical and any solvents it may be mixed with.

    • The container must be clean and dry before the first addition of waste.

  • Waste Labeling (MANDATORY):

    • Affix a "Hazardous Waste" label to the container before adding any waste.[8]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or formulas.[4]

    • List all other constituents and their approximate percentages (e.g., solvents, buffers).

    • Record the accumulation start date (the date the first drop of waste enters the container).

  • Safe Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.

    • Keep the container closed at all times except when adding waste.[5] Funnels must be removed and the cap replaced immediately after use.[9]

    • Utilize secondary containment (e.g., a plastic bin) to capture any potential leaks.

    • Store in a cool, dry, well-ventilated area away from incompatible materials.[1]

Primary Disposal Pathway: Licensed Incineration

The universally accepted and regulatory-compliant method for disposing of this compound is through a licensed chemical destruction facility.[10] The most common technology for this class of compound is high-temperature incineration.

The Rationale Behind Incineration: Incineration breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide (CO₂) and water (H₂O).[11] However, the presence of nitrogen in the molecule presents a specific challenge.

  • NOx Formation: During combustion, the nitrogen atom in this compound can be oxidized to form nitrogen oxides (NOx), which are atmospheric pollutants.[11] The emissions of nitrogen-containing volatile organic compounds (NVOCs) are strongly dependent on the fuel's nitrogen content.[12][13]

  • Flue Gas Scrubbing: For this reason, disposal must be handled by facilities equipped with flue gas scrubbing technology. This process removes NOx and other harmful gases from the exhaust before they are released into the atmosphere.[10]

Procedural Workflow:

  • Accumulate waste as described in Section 3.

  • Once the container is full (no more than 90%) or the accumulation time limit is reached (per institutional or local regulations), request a pickup from your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.

  • Ensure all paperwork is completed accurately.

G cluster_0 In-Lab Waste Management cluster_1 Disposal Pathway A Generate Waste (this compound) B Select Appropriate Waste Container (HDPE) A->B I Spill Occurs A->I C Affix 'Hazardous Waste' Label & List All Constituents B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Request Pickup by Certified Waste Contractor D->E F Transport to Licensed Treatment Facility E->F G High-Temperature Incineration with Flue Gas Scrubbing F->G H Compliant Destruction of Hazardous Waste G->H J Absorb with Inert Material (Sand, Vermiculite) I->J K Collect in Sealed Container for Disposal J->K K->E

Caption: Waste Disposal Workflow for this compound.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: This chemical must not be poured down the sink.[10][14] It can harm aquatic life and interfere with wastewater treatment processes. Only very small amounts of specific, pre-approved chemicals may be drain disposed, and organic compounds like this do not qualify.[14]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[4][5] This constitutes an unregulated release into the atmosphere.

  • Mixing with General Trash: The chemical and any materials contaminated with it (e.g., gloves, absorbent pads) must be disposed of as hazardous waste, not in the regular trash.[5]

Decontamination and Empty Container Disposal

Empty containers that once held this compound must be managed carefully to be considered non-hazardous.

Protocol for Empty Containers:

  • Thorough Emptying: Ensure the container is fully empty, with only minimal residue remaining.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., water or ethanol).

    • Crucially, collect all three rinses (the "rinsate") as hazardous waste. [10] Add the rinsate to your active hazardous waste container for this compound.

  • Defacing: Once triple-rinsed, obliterate or remove the original labels to prevent misuse.[5]

  • Final Disposal: The triple-rinsed, defaced container can now typically be disposed of in the regular trash or recycling, depending on institutional policy.

Spill Management

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: If the spill is large, involves other hazardous materials, or you are not trained to handle it, contact your EHS office immediately.

  • Cleanup (for small, manageable spills):

    • Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealable, properly labeled container for disposal as hazardous waste.[10]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

By adhering to these detailed procedures, you can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Waste liquor disposal methods. Google Patents.
  • 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317. PubChem, National Institutes of Health. Available at: [Link]

  • 2-Amino-1-phenylbutane | C10H15N | CID 103771. PubChem, National Institutes of Health. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • 1-Butanol, 2-amino-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]

  • Material Safety Data Sheet - 2-Amino-4-Phenylbutane, 98+%. Cole-Parmer. Available at: [Link]

  • 2-Amino-1-phenylbutan-1-ol | C10H15NO | CID 22187. PubChem, National Institutes of Health. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Acid/Base Neutralization Procedure for Laboratory Disposal. UBC Zoology. Available at: [Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.